![molecular formula C17H22ClN3O2 B4139359 N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide](/img/structure/B4139359.png)
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. In
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. These effects suggest that N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide may have broad therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is its broad range of pharmacological activities. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer effects, making it a promising candidate for the treatment of a variety of diseases. Additionally, the synthesis method has been optimized for large-scale production, making it suitable for industrial applications. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate its pharmacological properties.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide. One direction is to further investigate its mechanism of action to better understand its pharmacological properties. Another direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new formulations and drug delivery systems may enhance its efficacy and reduce side effects. Finally, the development of analogs with improved pharmacological properties may lead to the discovery of new drugs with broad therapeutic applications.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, it has been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. These findings suggest that N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide may have broad therapeutic applications.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-10-6-7-11(8-12(10)18)19-16(22)9-15-17(23)21-14-5-3-2-4-13(14)20-15/h6-8,13-15,20H,2-5,9H2,1H3,(H,19,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWRRIWHSZAOKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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